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Compound of Interest

Compound Name: Boc-L-cysteine

Cat. No.: B558340 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-

butyloxycarbonyl-L-cysteine (Boc-L-cysteine), a critical derivative of the amino acid cysteine

widely utilized in peptide synthesis and drug development. This document is intended for

researchers, scientists, and professionals in the field of drug development, offering a

centralized resource for its characterization by Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Boc-L-cysteine and its closely related derivatives. These tables are designed for

easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm

Boc-S-Benzyl-L-cysteine CDCl₃

1.32-1.38 (m, 6H), 1.82-2.05

(m, 4H), 2.67-3.15 (m, 4H),

4.01-4.26 (m, 4H), 4.52-4.57

(m, 1H), 8.27 (br, 1H)[1]

N-Boc-L-cysteine methyl ester CDCl₃

1.38 (d, J = 7.2 Hz, 3H), 1.44

(s, 9H), 3.74 (s, 3H), 4.32 (m,

1H)[2]
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Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm

N-Boc-L-Cysteine DMSO-d₆
28.3, 49.1, 52.3, 79.9, 155.4,

172.09, 174.2[1][2]

N-Boc-L-alanine-OMe CDCl₃
18.7, 28.3, 49.1, 52.3, 79.9,

155.4, 174.2[2]

N-Boc-L-serine-OMe CDCl₃
28.3, 52.7, 55.7, 63.6, 80.4,

155.7, 171.2[2]

Table 3: IR Spectroscopic Data

Compound Method Key Peaks (cm⁻¹)

Boc-S-Benzyl-L-cysteine KBr disc Not specified

N-(tert-Butoxycarbonyl)-L-

cysteine methyl ester
ATR-IR Not specified

L-Cysteine KBr phase

~3068 and ~2920 (CH₂

asymmetric stretch), ~2677,

~1583, ~1559, ~1351, and

~1161 (NH₃ asymmetric

stretch)[3]

Table 4: Mass Spectrometry Data
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Compound Ionization Method
Key Fragmentation
Information

Peptides with N-Boc-S-benzyl-

D-cysteine
ESI, MALDI

The N-terminal Boc group can

be lost as isobutylene (56 Da)

or tert-butanol (74 Da).[4] The

S-benzyl group can show a

neutral loss of the benzyl

group (C₇H₇, 91 Da) during

collision-induced dissociation

(CID).[4]

N-(tert-Butoxycarbonyl)-L-

cysteine methyl ester
GC-MS

Data available but specific

fragments not detailed in the

provided search results.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

representative of standard practices for obtaining the spectroscopic data presented.

2.1 NMR Spectroscopy

Sample Preparation: A solution of the analyte (e.g., Boc-L-cysteine) is prepared by

dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube.[5] The concentration is typically around 1-10 mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker

spectrometer operating at a frequency of 200.13 MHz for ¹H and 50.23 MHz for ¹³C.[1]

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for

each unique carbon atom.

Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced to

the residual solvent peak.

2.2 IR Spectroscopy
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Sample Preparation (KBr Pellet): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Sample Preparation (ATR-IR): A small amount of the sample is placed directly on the ATR

crystal.

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer, such as a Perkin Elmer FT-IR spectrum GX instrument.[1]

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

2.3 Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation: The peptide or amino acid derivative is dissolved in a solvent

compatible with ESI, typically a mixture of acetonitrile and water with a small amount of

formic acid (e.g., 50% acetonitrile/water with 0.1% formic acid), to a concentration of 1-10

pmol/µL.[4]

Instrumentation: An electrospray ionization mass spectrometer, such as a Q-TOF, Orbitrap,

or ion trap, capable of MS/MS analysis is used.[4]

MS Analysis Parameters:

MS1 Scan: A full MS scan is acquired to identify the precursor ion of the molecule.

MS/MS Analysis: The precursor ion of interest is selected and subjected to collision-

induced dissociation (CID) to generate fragment ions. A stepped collision energy (e.g., 20-

30% normalized collision energy) is often used to obtain optimal fragmentation.[4]

Data Analysis: The resulting MS/MS spectrum is analyzed to identify characteristic neutral

losses and fragment ions (e.g., b- and y-ions for peptides) to confirm the structure of the

molecule.[4]

Visualization of Experimental Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

compound like Boc-L-cysteine.
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Caption: General workflow for the spectroscopic analysis of Boc-L-cysteine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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